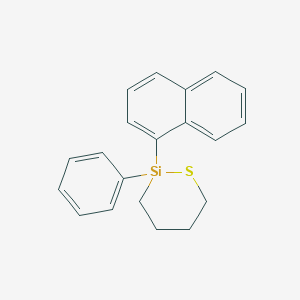silanol CAS No. 91734-52-0](/img/structure/B14366759.png)
[3-(Morpholin-4-yl)propyl](diphenyl)silanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Morpholin-4-yl)propylsilanol: is a chemical compound that features a morpholine ring attached to a propyl chain, which is further connected to a diphenylsilanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholin-4-yl)propylsilanol typically involves the reaction of morpholine with a suitable propylating agent to form 3-(Morpholin-4-yl)propylamine. This intermediate is then reacted with diphenylsilanol under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like toluene or dichloromethane and may require catalysts such as palladium or platinum complexes to facilitate the reaction.
Industrial Production Methods
Industrial production of 3-(Morpholin-4-yl)propylsilanol may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(Morpholin-4-yl)propylsilanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the silanol group to a silane.
Substitution: The morpholine ring or the phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds (Grignard reagents) are employed for substitution reactions.
Major Products Formed
Oxidation: Siloxanes and silanols.
Reduction: Silanes.
Substitution: Various substituted morpholine or phenyl derivatives.
Scientific Research Applications
3-(Morpholin-4-yl)propylsilanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential as a bioactive molecule in drug development.
Medicine: Explored for its role in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Morpholin-4-yl)propylsilanol involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(Morpholin-4-yl)propylsilanol
- 3-(Morpholin-4-yl)propylsilane
- 3-(Morpholin-4-yl)propylsilanol
Uniqueness
3-(Morpholin-4-yl)propylsilanol is unique due to its specific combination of a morpholine ring, a propyl chain, and a diphenylsilanol group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Properties
CAS No. |
91734-52-0 |
|---|---|
Molecular Formula |
C19H25NO2Si |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
hydroxy-(3-morpholin-4-ylpropyl)-diphenylsilane |
InChI |
InChI=1S/C19H25NO2Si/c21-23(18-8-3-1-4-9-18,19-10-5-2-6-11-19)17-7-12-20-13-15-22-16-14-20/h1-6,8-11,21H,7,12-17H2 |
InChI Key |
WZUVFYLVHMTRIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCC[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


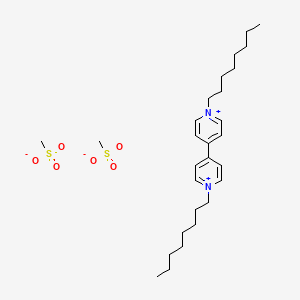
![1-[1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl)-2-methylpropan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene](/img/structure/B14366677.png)
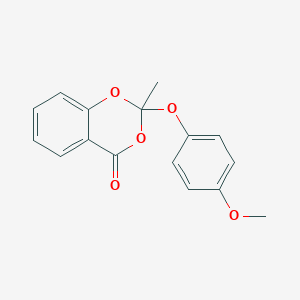
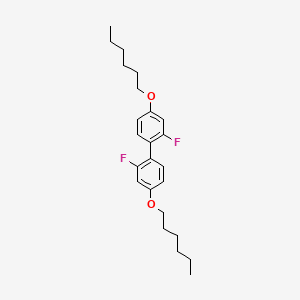
![4-[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14366712.png)
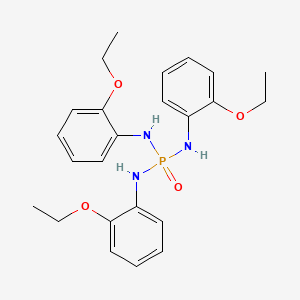
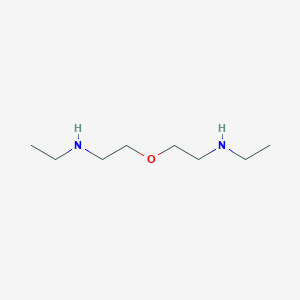

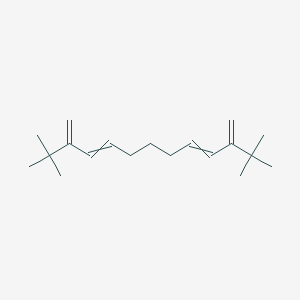
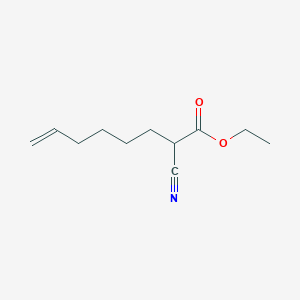
![2-[(1-Cyanoethyl)amino]butanenitrile](/img/structure/B14366747.png)
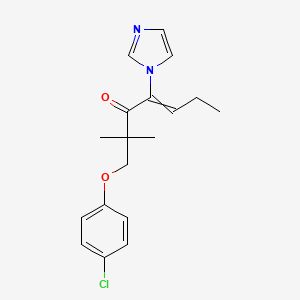
![6-{1-[(4-Chlorophenyl)sulfanyl]heptylidene}-2,2-dimethylcyclohexan-1-one](/img/structure/B14366752.png)
